

Andrograpanin: A Technical Guide to Its Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: Andrograpanin (Standard)

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For Researchers, Scientists, and Drug Development Professionals

Andrograpanin is a significant bioactive diterpenoid lactone isolated from the medicinal plant *Andrographis paniculata*.^[1] This plant has a long history of use in traditional medicine, particularly in China, for treating infections and inflammation.^[1] Andrograpanin, along with other related compounds like andrographolide, is a subject of growing interest in modern pharmacology due to its diverse biological activities, including anti-inflammatory, anti-infective, and anti-biofilm properties.^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and key biological signaling pathways associated with Andrograpanin.

Physicochemical Properties

A clear understanding of the physicochemical properties of Andrograpanin is fundamental for its extraction, formulation, and application in research and drug development. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₀ O ₃	[4][5]
Molecular Weight	318.45 g/mol	[4][5]
Appearance	White to off-white solid	[6]
Solubility	DMSO: 100 mg/mL (314.02 mM)	[6]
Storage Conditions	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[2][6]
SMILES	<chem>O=C1OCC=C1CC[C@@H]2C(CC[C@]3([H])--INVALID-LINK--(CO)CCC[C@@]23C)=C</chem>	[6]
InChIKey	WKKBRRFSRMDTJB-JYBIWHBTSA-N	[5]

Analytical Characterization

The structural elucidation and quantification of Andrograpanin rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic analysis provides detailed information about the molecular structure of Andrograpanin.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants provide a definitive structural fingerprint of the compound.[7][8]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of Andrograpanin.[8][9]
Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the structure of different parts of the molecule.[9]

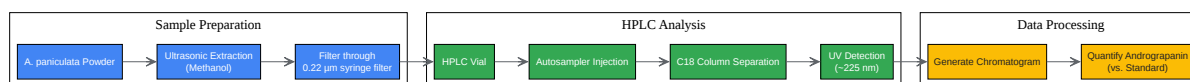
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in Andrograpanin. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are typically observed.[\[8\]](#)
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While less specific than NMR or MS, it is often used for quantification in conjunction with chromatography.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, identification, and quantification of Andrograpanin in plant extracts and other matrices.[\[10\]](#)[\[11\]](#)[\[12\]](#)

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of diterpenoids from *Andrographis paniculata* can be adapted for Andrograpanin. Key parameters for such a method are outlined in the table below.

Parameter	Description	Reference
Stationary Phase	C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 50mm, 2.7µm)	[12]
Mobile Phase	Isocratic or gradient mixture of Methanol and Water (often with acid modifier like phosphoric or formic acid)	[12] [13]
Flow Rate	Typically 0.3 - 1.0 mL/min	[10] [12]
Detection	UV detector, commonly set at wavelengths between 220-230 nm	[12] [14] [15]
Column Temperature	Maintained at a constant temperature, e.g., 30°C	[12]

The following diagram illustrates a typical workflow for the HPLC analysis of Andrograpanin.



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Fig. 1: General workflow for HPLC analysis of Andrograpanin.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides an overview of protocols for the extraction of Andrograpanin and the investigation of its anti-inflammatory properties.

Andrograpanin is typically extracted from the aerial parts of *Andrographis paniculata*.

- **Drying and Grinding:** The aerial parts of the plant are shade-dried and then finely powdered using a homogenizer. The powder is sieved to obtain a uniform particle size (e.g., through a 250 µm sieve).^[11]
- **Solvent Extraction:** The fine powder is extracted with a suitable solvent. Methanol is commonly used for extracting diterpenoids from this plant.^{[11][13]} Ultrasonic-assisted extraction (e.g., for 20-30 minutes at 60°C) is an efficient method to enhance extraction yield.^{[11][13]}
- **Filtration and Concentration:** The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.
- **Purification:** The crude extract is subjected to further purification steps, such as column chromatography, to isolate Andrograpanin and other target compounds.^[7]

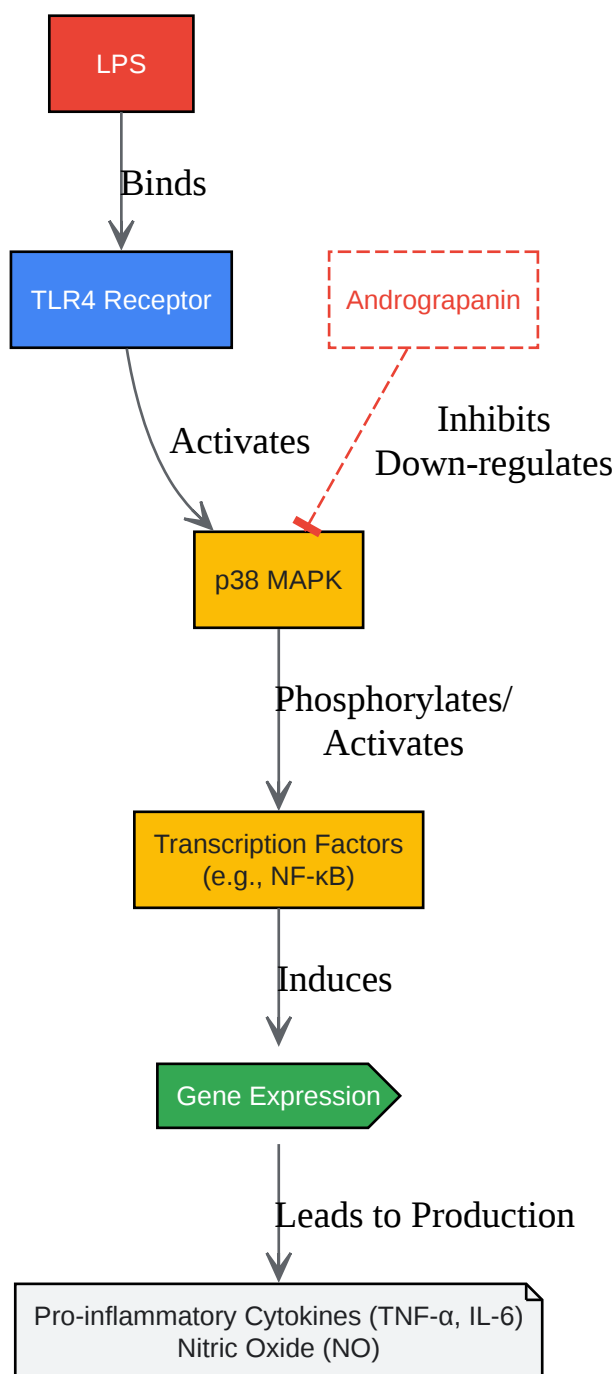
The anti-inflammatory effects of Andrograpanin are often studied in lipopolysaccharide (LPS)-activated macrophage cells.^{[1][16]}

- Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
- Cell Treatment: Cells are pre-treated with varying concentrations of Andrograpanin (e.g., 15-90 µM) for a specific duration (e.g., 1 hour).[\[1\]](#)[\[16\]](#)
- Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay. A dose-dependent inhibition of NO production by Andrograpanin is indicative of anti-inflammatory activity.[\[1\]](#)[\[16\]](#)
 - Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[\[1\]](#)[\[16\]](#)
- Mechanism of Action Analysis:
 - RT-PCR and Western Blotting: To understand the underlying mechanism, the expression levels of genes and proteins involved in the inflammatory pathway (e.g., iNOS, pro-inflammatory cytokines, and components of the p38 MAPK pathway) are analyzed by Reverse Transcription PCR and Western blotting, respectively.[\[1\]](#)[\[16\]](#)

Signaling Pathway Modulation

Andrograpanin exerts its anti-inflammatory effects primarily by modulating key intracellular signaling pathways. Research has shown that Andrograpanin inhibits the production of NO and pro-inflammatory cytokines by down-regulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-activated macrophages.[\[1\]](#)[\[6\]](#)[\[16\]](#)

The diagram below illustrates the inhibitory effect of Andrograpanin on the p38 MAPK pathway.



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Fig. 2: Inhibition of the p38 MAPK pathway by Andrograpanin.

This down-regulation of the p38 MAPK pathway leads to a reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokine genes, thereby mediating the anti-inflammatory effects of Andrograpanin.[1] This makes Andrograpanin a promising candidate for development as an anti-inflammatory therapeutic agent.[1]

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